molecular formula C14H16N2O B2509754 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine CAS No. 953750-69-1

1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine

Cat. No. B2509754
M. Wt: 228.295
InChI Key: CDADKDUGURSPFG-UHFFFAOYSA-N
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Description

The compound 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of the compound suggests that it contains a pyridine ring attached to a phenyl group through a methoxy bridge, with an additional ethanamine substituent. This structure is likely to confer unique chemical and physical properties, as well as biological activity, which could be of interest in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related pyridine derivatives has been reported in the literature. For example, the synthesis of tris((6-phenyl-2-pyridyl)methyl)amine derivatives with enhanced solubility has been described, which involves the preparation of tripodal ligands derived from a pyridine-containing precursor . Although the exact synthesis of 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine is not detailed in the provided papers, similar synthetic strategies could potentially be applied, such as the use of a 'one-pot' procedure to synthesize related P–N chelating ligands .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic distribution. X-ray crystallography has been used to determine the structures of similar compounds, such as 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex , as well as 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine . These studies provide insights into the supramolecular characteristics, such as π–π stacking and hydrogen bonding, which are likely to be relevant for the analysis of 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine as well.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary widely depending on the substituents present. For instance, the P–N chelating ligand diphenylphosphino(phenyl pyridin-2-yl methylene)amine has been shown to form complexes with various metals and to participate in chemoselective alkene hydrocarboxylation reactions . The presence of the pyridine moiety in 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine suggests that it may also act as a ligand for metal ions, potentially leading to the formation of coordination complexes with unique reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the solubility, melting points, and phase behavior of such compounds can be significantly altered by the presence of different functional groups . Additionally, the photoluminescence properties of these compounds can exhibit interesting behaviors such as aggregation-induced emission and shifts in emission maxima upon complexation with metal ions . These properties are important for applications in materials science and sensing technologies.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Molecular Structure and Hydrogen Bonding : The compound shows significant interactions through hydrogen bonds and π–π stacking, crucial in crystal engineering and molecular design (Shen & Lush, 2010).

Ligand Design and Metal Complexes

  • Copper Complex Synthesis : Used in synthesizing copper complexes with potential applications in materials science and catalysis (Dehghanpour et al., 2007).
  • Cobalt Alcoholate Complexes : Key in forming cobalt complexes, which are useful in exploring coordination chemistry and potential catalytic applications (Padhi et al., 2011).
  • Ruthenium Complexes : Involved in the creation of novel ruthenium complexes with applications in catalysis and material science (Sole et al., 2019).

Pharmaceutical Research

  • Anticancer Agents : The structural framework has been utilized in synthesizing compounds with potential anticancer properties (Alam et al., 2018).

Molecular Binding and Luminescence

  • Binding Properties and Fluorescence : Studies show its utility in understanding metal ion binding and fluorescence properties, relevant in sensor and bioimaging applications (Liang et al., 2009).

properties

IUPAC Name

1-[3-(pyridin-2-ylmethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11(15)12-5-4-7-14(9-12)17-10-13-6-2-3-8-16-13/h2-9,11H,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDADKDUGURSPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine

CAS RN

953750-69-1
Record name 1-{3-[(pyridin-2-yl)methoxy]phenyl}ethan-1-amine
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